DNA-PK-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

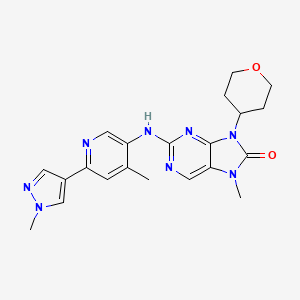

Molecular Formula |

C21H24N8O2 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

7-methyl-2-[[4-methyl-6-(1-methylpyrazol-4-yl)-3-pyridinyl]amino]-9-(oxan-4-yl)purin-8-one |

InChI |

InChI=1S/C21H24N8O2/c1-13-8-16(14-9-24-27(2)12-14)22-10-17(13)25-20-23-11-18-19(26-20)29(21(30)28(18)3)15-4-6-31-7-5-15/h8-12,15H,4-7H2,1-3H3,(H,23,25,26) |

InChI Key |

GDKSDPBBGUPQCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4)C5=CN(N=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

DNA-PK-IN-12: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of DNA-PK-IN-12, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of this kinase is a promising strategy in oncology, particularly in combination with DNA-damaging agents like radiotherapy and chemotherapy. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound, also identified as compound 31t, is an orally active and highly potent inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[1][2] Its fundamental mechanism of action is the competitive inhibition of the ATP-binding site of DNA-PKcs, thereby preventing the phosphorylation of downstream substrates essential for the NHEJ repair pathway. By disrupting this critical DNA repair process, this compound sensitizes cancer cells to the cytotoxic effects of endogenous and exogenous DNA damage, leading to enhanced tumor cell death.

The inhibition of DNA-PK by this compound results in the accumulation of unrepaired DSBs. This, in turn, can trigger cell cycle arrest and apoptosis. Preclinical studies have demonstrated that this targeted inhibition can act synergistically with DNA-damaging therapies to suppress tumor growth.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 31t) from in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (DNA-PK) | 0.1 nM | Biochemical Kinase Assay | [1][2] |

| IC₅₀ (Hct116 cell growth) | 33.28 µM | Cellular Proliferation Assay | [1][2] |

| IC₅₀ (Hct116 colony formation) | 33.28 µM | Clonogenic Survival Assay | [1][2] |

| Caption: In vitro and cellular inhibitory activity of this compound. |

| Kinase | % Inhibition @ 1 µM | Selectivity vs. DNA-PK | Reference |

| PI3Kα | <10% | >10,000-fold | [3] |

| PI3Kβ | <10% | >10,000-fold | [3] |

| PI3Kδ | <10% | >10,000-fold | [3] |

| PI3Kγ | <10% | >10,000-fold | [3] |

| mTOR | <10% | >10,000-fold | [3] |

| ATM | <10% | >10,000-fold | [3] |

| ATR | <10% | >10,000-fold | [3] |

| Caption: Kinase selectivity profile of this compound. The data highlights its high selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family.[3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core signaling pathway affected by this compound and a logical workflow of its proposed antitumor activity.

Caption: The Non-Homologous End Joining (NHEJ) Pathway and the inhibitory action of this compound.

Caption: Logical workflow of the antitumor activity of this compound in combination with DNA-damaging agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures described in the primary literature for the evaluation of DNA-PK inhibitors.

DNA-PK Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against the DNA-PK enzyme.

Methodology:

-

A radiometric kinase assay is performed in a 96-well plate format.

-

The reaction mixture contains purified human DNA-PK enzyme, a biotinylated peptide substrate, and [γ-³³P]ATP in a kinase assay buffer.

-

This compound is serially diluted in DMSO and added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a stop solution containing EDTA.

-

The biotinylated peptide substrate is captured on a streptavidin-coated plate.

-

The amount of incorporated ³³P is quantified using a scintillation counter.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cells (e.g., Hct116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are treated with serial dilutions of this compound or vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC₅₀ values are determined from the dose-response curves.

Clonogenic Survival Assay

Objective: To evaluate the ability of this compound to sensitize cancer cells to radiation.

Methodology:

-

A single-cell suspension of cancer cells is prepared and seeded into 6-well plates at various densities.

-

The cells are allowed to attach for several hours before being treated with a fixed concentration of this compound or vehicle control.

-

Immediately after treatment, the cells are irradiated with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

The cells are then incubated for a period of 10-14 days to allow for colony formation.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing at least 50 cells are counted.

-

The surviving fraction at each radiation dose is calculated and dose-enhancement factors are determined.

In Vivo Tumor Xenograft Studies

Objective: To assess the antitumor efficacy of this compound alone and in combination with radiotherapy in a preclinical animal model.

Methodology:

-

Human tumor cells (e.g., H460, BT474, or A549) are subcutaneously implanted into the flank of immunodeficient mice.[3][4]

-

When tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle, this compound alone, radiotherapy alone, this compound plus radiotherapy).[3][4]

-

This compound is administered orally at a specified dose and schedule.

-

For combination therapy, radiotherapy is delivered to the tumor site.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for DNA damage markers like γH2AX).

Caption: Experimental workflow for in vivo tumor xenograft studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The DNA-PK Inhibitor NU7441: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of the DNA-PK Inhibitor NU7441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 (also known as KU-57788). Given the user's interest in "DNA-PK-IN-12," for which public information is not available, this guide focuses on the well-characterized compound NU7441 as a representative and highly relevant tool for studying DNA-PK inhibition. This document details its chemical structure, physicochemical properties, mechanism of action, and provides key experimental protocols for its use in research settings.

Introduction to DNA-PK and Its Inhibition

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2] DSBs are among the most cytotoxic forms of DNA damage and can be induced by ionizing radiation and certain chemotherapeutic agents. The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to the broken DNA ends.[2] Upon recruitment to the DSB site, DNA-PKcs is activated and phosphorylates various downstream targets, including itself, to facilitate the repair process.

In many cancers, the upregulation of DNA-PK activity contributes to resistance to radiotherapy and DNA-damaging chemotherapy. Therefore, inhibiting DNA-PK is a promising therapeutic strategy to sensitize cancer cells to these treatments. Small molecule inhibitors of DNA-PK, such as NU7441, are invaluable tools for both basic research and clinical development.

Chemical Structure and Properties of NU7441

NU7441 is a potent and selective, ATP-competitive inhibitor of DNA-PK.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one | [4][5] |

| Synonyms | KU-57788 | [4][5] |

| Molecular Formula | C₂₅H₁₉NO₃S | [6][7][8] |

| Molecular Weight | 413.49 g/mol | [6][8][9] |

| CAS Number | 503468-95-9 | [4][7][8] |

| Appearance | White to off-white crystalline solid | [8] |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥4.13 mg/mL). | [4][9] |

Biological Activity and Quantitative Data

NU7441 exhibits high potency and selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and ATR.[5][10] The following table summarizes key quantitative data on the biological activity of NU7441.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC₅₀ | DNA-PK | 13-14 nM | [4][9][10] |

| mTOR | 1.7 µM | [8][9] | |

| PI3K | 5.0 µM | [8][9] | |

| ATM | >100 µM | [5] | |

| ATR | >100 µM | [5] | |

| A549 cells | 0.8 µM | [11] | |

| Ki | DNA-PK | 0.65 nM | [4] |

Mechanism of Action and Signaling Pathway

NU7441 functions as an ATP-competitive inhibitor of the DNA-PKcs catalytic subunit.[3] By blocking the kinase activity of DNA-PK, NU7441 prevents the phosphorylation of downstream targets essential for the NHEJ pathway. This leads to the persistence of DNA double-strand breaks, cell cycle arrest (predominantly in the G2/M phase), and ultimately enhances the cytotoxic effects of DNA-damaging agents.[12]

The DNA-PK signaling pathway is a cornerstone of the non-homologous end joining (NHEJ) DNA repair mechanism. The process is initiated by the recognition of a DNA double-strand break by the Ku70/80 heterodimer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving NU7441.

In Vitro DNA-PK Kinase Assay

This assay measures the ability of NU7441 to inhibit the kinase activity of purified DNA-PK in a cell-free system.

Materials:

-

Purified human DNA-PK enzyme

-

DNA-PK peptide substrate

-

DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

NU7441 dissolved in DMSO

-

Microplate

Procedure:

-

Prepare a reaction mixture containing the DNA-PK enzyme, peptide substrate, and kinase buffer.

-

Add varying concentrations of NU7441 (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP or unlabeled ATP for luminescence-based assays).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the peptide on a phosphocellulose membrane and measuring radioactivity. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure ADP production.

-

Calculate the percentage of inhibition for each NU7441 concentration and determine the IC₅₀ value.

Clonogenic Survival Assay

This assay assesses the ability of NU7441 to sensitize cancer cells to ionizing radiation or chemotherapeutic agents.

Materials:

-

Cancer cell line of interest (e.g., A549, SW620)

-

Complete cell culture medium

-

NU7441

-

Source of ionizing radiation (e.g., X-ray irradiator) or chemotherapeutic agent (e.g., etoposide)

-

Culture dishes (e.g., 6-well plates or 10-cm dishes)

-

Crystal violet staining solution (0.5% w/v crystal violet in methanol)

Procedure:

-

Seed cells at a low density in culture dishes and allow them to attach overnight.

-

Pre-treat the cells with a fixed concentration of NU7441 (e.g., 1 µM) or vehicle control for 1-2 hours.

-

Expose the cells to varying doses of ionizing radiation or a chemotherapeutic agent.

-

After treatment, wash the cells, and replace the medium with fresh, drug-free medium.

-

Incubate the cells for 10-14 days to allow for colony formation.

-

Fix the colonies with a suitable fixative (e.g., methanol or 6.0% v/v glutaraldehyde) and stain with crystal violet.[13]

-

Count the number of colonies (defined as ≥50 cells).

-

Calculate the surviving fraction for each treatment condition and plot the data to determine the dose-enhancement ratio.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks. Inhibition of DNA-PK by NU7441 is expected to lead to a persistence of γH2AX foci after DNA damage.

Materials:

-

Cells grown on coverslips

-

DNA-damaging agent (e.g., ionizing radiation)

-

NU7441

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX (phospho-Histone H2A.X Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with the DNA-damaging agent in the presence or absence of NU7441.

-

At various time points post-treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus.

Western Blot for Phospho-DNA-PKcs (Ser2056)

This assay is used to determine the effect of NU7441 on the autophosphorylation of DNA-PKcs at Serine 2056, a marker of its activation.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with a DNA-damaging agent in the presence or absence of NU7441.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for characterizing a DNA-PK inhibitor like NU7441.

Conclusion

NU7441 is a well-characterized, potent, and selective inhibitor of DNA-PK, making it an essential tool for cancer research and drug development. Its ability to sensitize cancer cells to DNA-damaging therapies by inhibiting the NHEJ repair pathway underscores the therapeutic potential of targeting DNA-PK. This technical guide provides a solid foundation of its chemical properties, biological activity, and key experimental protocols to aid researchers in their investigation of DNA-PK signaling and its role in cancer biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Protein Binding Site of DNA-PK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action for inhibitors targeting the DNA-dependent protein kinase (DNA-PK). Given that "DNA-PK-IN-12" does not correspond to a publicly documented specific inhibitor, this guide will focus on two well-characterized and clinically relevant DNA-PK inhibitors: NU7441 and M3814 (Peposertib) . These molecules serve as exemplary cases for understanding how small molecules can effectively target the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), a crucial enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.

The Target: DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a nuclear serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The DNA-PK holoenzyme is a heterotrimeric complex composed of:

-

A large catalytic subunit (DNA-PKcs): A ~469 kDa protein belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It contains the kinase domain responsible for phosphorylating downstream targets.

-

The Ku70/80 heterodimer: A regulatory component that recognizes and binds to the broken ends of DNA, subsequently recruiting DNA-PKcs to the site of damage.

The activation of DNA-PKcs's kinase activity upon its recruitment to DSBs is a critical initiating step in the NHEJ pathway. By phosphorylating itself (autophosphorylation) and other downstream proteins like Artemis and XRCC4, DNA-PK orchestrates the processing and ligation of the broken DNA ends. In many cancers, there is an over-reliance on the NHEJ pathway for survival, making DNA-PK an attractive therapeutic target. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.

Inhibitor Binding Site and Mechanism of Action

Structural studies, particularly cryo-electron microscopy (cryo-EM), have elucidated the binding mode of several inhibitors to human DNA-PKcs. Both NU7441 and M3814 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket within the kinase domain of DNA-PKcs, preventing the binding of ATP and subsequent phosphorylation events.[1][2]

The binding of these inhibitors induces conformational changes in the PIKK regulatory domain (PRD) and the p-loop of DNA-PKcs.[2] However, this binding does not allosterically prevent the assembly of the full DNA-PK holoenzyme (DNA-PKcs and Ku70/80) on DNA.[2] This confirms that their inhibitory action is a direct competition with ATP at the active site.[2]

Cryo-EM structures reveal that NU7441 and M3814 occupy the ATP-binding site, forming specific interactions with key residues. For instance, the binding of M3814 has been visualized in detail, showing its fit within the binding groove.[1][2] This structural understanding is crucial for the rational design of next-generation DNA-PK inhibitors with improved potency and selectivity.

Quantitative Data for Representative DNA-PK Inhibitors

The potency and selectivity of DNA-PK inhibitors are critical parameters for their development as therapeutic agents. The following tables summarize the in vitro inhibitory concentrations (IC50) for NU7441 and M3814 against DNA-PK and other related kinases.

Table 1: In Vitro Potency of NU7441

| Target Kinase | IC50 | Reference |

| DNA-PK | 14 nM | |

| DNA-PK (in cell lines) | 0.3 µM | [3] |

| PI3K | 5 µM | [4][5] |

| mTOR | 1.7 µM | [5] |

| ATM | >100 µM | |

| ATR | >100 µM |

Table 2: In Vitro Potency of M3814 (Peposertib)

| Target Kinase | IC50 | ATP Concentration | Reference |

| DNA-PK | 0.6 nM | 10 µM | [6] |

| DNA-PK (cellular autophosphorylation) | 100-500 nM | N/A | [7] |

| PI3Kα | >10,000 nM | 10 µM | [6] |

| PI3Kβ | >10,000 nM | 10 µM | [6] |

| PI3Kδ | >10,000 nM | 10 µM | [6] |

| PI3Kγ | >10,000 nM | 10 µM | [6] |

| mTOR | 1,200 nM | 10 µM | [6] |

| ATM | 2,100 nM | 10 µM | [6] |

| ATR | 6,300 nM | 10 µM | [6] |

Visualizations: Signaling Pathways and Experimental Workflows

DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway

Caption: The central role of DNA-PK in the NHEJ pathway for DSB repair.

Experimental Workflow: Evaluating DNA-PK Inhibitor Efficacy

Caption: A typical workflow for assessing a DNA-PK inhibitor's efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DNA-PK inhibitors.

In Vitro DNA-PK Kinase Assay (Luminescent)

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.

Objective: To measure the in vitro kinase activity of DNA-PK and determine the IC50 value of an inhibitor.

Materials:

-

Purified human DNA-PK enzyme

-

DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

-

DNA-PK Activation Buffer (containing calf thymus DNA)

-

Kinase Reaction Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP solution

-

DNA-PK inhibitor (e.g., NU7441) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: Prepare a master mix containing the Kinase Reaction Buffer, purified DNA-PK enzyme, peptide substrate, and activation buffer.

-

Inhibitor Titration: Serially dilute the DNA-PK inhibitor in DMSO and then in Kinase Reaction Buffer. Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Enzyme Addition: Add 2.5 µL of the enzyme master mix to each well.

-

Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km for DNA-PK (e.g., 10-150 µM).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

γH2AX Immunofluorescence Assay for DNA Double-Strand Break Repair

Objective: To visualize and quantify DNA double-strand breaks (DSBs) in cells following treatment with a DNA-damaging agent and a DNA-PK inhibitor.

Materials:

-

Cells cultured on glass coverslips in a multi-well plate

-

DNA-damaging agent (e.g., Etoposide, Doxorubicin, or Ionizing Radiation)

-

DNA-PK inhibitor (e.g., NU7441)

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.3% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)

-

Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse IgG

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells onto coverslips and allow them to adhere overnight. Treat the cells with the DNA-damaging agent, the DNA-PK inhibitor, or a combination of both for the desired duration. Include an untreated control.

-

Fixation: After treatment, wash the cells twice with PBS and fix with 4% PFA for 20-30 minutes at room temperature.[7]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibodies to access the nucleus.[7]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[7]

-

Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:200 to 1:500 dilution). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[7]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:200 to 1:500 dilution). Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[7]

-

Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI to stain the nuclei.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. An increase in the number and persistence of foci in the inhibitor-treated group compared to the control indicates inhibition of DSB repair.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells and determine the radiosensitizing or chemosensitizing effect of a DNA-PK inhibitor.

Materials:

-

Single-cell suspension of the desired cell line

-

Complete cell culture medium

-

6-well or 100 mm tissue culture plates

-

DNA-damaging agent and/or DNA-PK inhibitor

-

Fixation Solution: Glacial acetic acid and methanol (1:7 ratio)

-

Staining Solution: 0.5% Crystal Violet in 50% methanol

Procedure:

-

Cell Seeding: Prepare a single-cell suspension and count the cells. Seed a precise number of cells (e.g., 100-1000 cells, depending on the expected survival rate) into each well of a 6-well plate. Allow cells to attach overnight.

-

Treatment: Treat the cells with increasing doses of the DNA-damaging agent (e.g., ionizing radiation) with or without a fixed, non-toxic concentration of the DNA-PK inhibitor.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

-

Fixation and Staining: When colonies in the control plates are visible (at least 50 cells per colony), aspirate the medium and wash the plates with PBS. Fix the colonies with the fixation solution for 5-10 minutes. Remove the fixative and stain with Crystal Violet solution for 10-20 minutes.

-

Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies containing at least 50 cells in each plate.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the control group.

-

Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.

-

Plot the SF on a logarithmic scale against the dose of the DNA-damaging agent to generate survival curves. A downward and leftward shift of the survival curve in the presence of the DNA-PK inhibitor indicates sensitization.

-

This guide provides a foundational understanding of the interaction between DNA-PK and its inhibitors, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers and drug developers in the ongoing effort to leverage DNA-PK inhibition as a promising strategy in cancer therapy.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Plasmid-based assays for DNA end-joining in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction to Non-Homologous End Joining and the Role of DNA-PK

An In-Depth Technical Guide on the Role of DNA-PK Inhibitors in Non-Homologous End Joining

A Note on the Target Compound: Extensive literature searches for "DNA-PK-IN-12" did not yield specific information on a compound with this designation. Therefore, this guide will focus on the well-characterized and frequently cited DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 , as a representative example to illustrate the role of DNA-PK inhibitors in the non-homologous end joining (NHEJ) pathway. The principles, experimental methodologies, and mechanistic insights discussed are broadly applicable to other potent and selective DNA-PK inhibitors.

Non-homologous end joining (NHEJ) is the primary and most versatile pathway for the repair of DNA double-strand breaks (DSBs) in human cells.[1][2][3] Unlike homology-directed repair (HDR), NHEJ does not require a homologous template and can function throughout the cell cycle, making it crucial for the genomic stability of both dividing and non-dividing cells.[2] The core process of NHEJ involves the direct ligation of broken DNA ends, a process that can be error-prone, sometimes leading to small insertions or deletions at the repair site.

At the heart of the NHEJ pathway lies the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase. DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1][2] The Ku70/80 heterodimer acts as the initial sensor of a DSB, binding to the broken DNA ends.[1][2] This binding event then recruits and activates the DNA-PKcs.[2] The kinase activity of DNA-PKcs is essential for the subsequent steps of NHEJ, which include the recruitment and regulation of other NHEJ factors such as XRCC4, DNA Ligase IV, and Artemis, ultimately leading to the ligation of the DNA ends.[3][4] Given its central role, DNA-PKcs has become a significant target for therapeutic intervention, particularly in oncology, where its inhibition can potentiate the effects of DNA-damaging agents like ionizing radiation and certain chemotherapies.

Quantitative Data for the DNA-PK Inhibitor NU7441

The following table summarizes key quantitative data for the DNA-PK inhibitor NU7441, demonstrating its potency and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DNA-PK) | 0.23 µM | In vitro kinase assay | --INVALID-LINK-- |

| Selectivity vs. PI3K | ~100-fold | In vitro kinase assay | --INVALID-LINK-- |

| Cellular IC50 (Radiosensitization) | Varies by cell line | Various cancer cell lines | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DNA-PK inhibitors and NHEJ are provided below.

In Vitro DNA-PK Kinase Activity Assay

This assay measures the kinase activity of purified DNA-PK and the inhibitory effect of compounds like NU7441.

Principle: The assay quantifies the phosphorylation of a specific substrate by DNA-PK. This can be measured using various methods, including radioactivity (32P-ATP incorporation) or luminescence-based detection of ADP production (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Purified human DNA-PK enzyme

-

DNA-PK substrate peptide (e.g., a p53-derived peptide)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Sheared calf thymus DNA (for DNA-PK activation)

-

ATP (radiolabeled or unlabeled, depending on the detection method)

-

DNA-PK inhibitor (e.g., NU7441)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents from Promega, or reagents for autoradiography)

-

Microplate reader (for luminescence) or phosphorimager (for radioactivity)

Procedure (Luminescence-based):

-

Prepare a solution of the DNA-PK substrate and ATP in the kinase reaction buffer.

-

In a multi-well plate, add the DNA-PK enzyme to the reaction buffer containing sheared calf thymus DNA.

-

Add varying concentrations of the DNA-PK inhibitor (e.g., NU7441) to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding the substrate/ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.

-

The luminescent signal, which is proportional to the amount of ADP generated, is read on a microplate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

In Vitro Non-Homologous End Joining (NHEJ) Assay

This cell-free assay assesses the ability of nuclear extracts to repair linearized plasmid DNA, providing a direct measure of NHEJ activity.

Principle: Linearized plasmid DNA is incubated with nuclear extracts from NHEJ-proficient cells. The repair of the DSBs results in the formation of plasmid multimers (dimers, trimers, etc.), which can be visualized by gel electrophoresis.

Materials:

-

NHEJ-proficient cells (e.g., HeLa or HEK293)

-

Nuclear extraction buffers

-

Plasmid DNA (e.g., pBluescript)

-

Restriction enzyme to linearize the plasmid (e.g., BamHI)

-

NHEJ reaction buffer (containing ATP and dNTPs)

-

DNA-PK inhibitor (e.g., NU7441)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare nuclear extracts from the chosen cell line.

-

Linearize the plasmid DNA with a restriction enzyme and purify the linearized DNA.

-

Set up the NHEJ reactions in microcentrifuge tubes, each containing the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer.

-

Add varying concentrations of the DNA-PK inhibitor or a vehicle control to the reactions.

-

Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reactions by adding a stop buffer (e.g., containing EDTA and proteinase K).

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful end-joining.

-

Quantify the extent of NHEJ by measuring the intensity of the multimer bands relative to the input linear plasmid DNA.

Cell-Based NHEJ Reporter Assay

This assay measures NHEJ efficiency within living cells using a reporter system.

Principle: A reporter plasmid, typically containing a fluorescent protein gene (e.g., GFP) disrupted by a recognition site for a rare-cutting endonuclease (e.g., I-SceI), is introduced into cells. Co-expression of the I-SceI endonuclease creates a DSB in the reporter gene. Repair of this DSB by NHEJ can restore the reading frame of the fluorescent protein, leading to its expression, which can be quantified by flow cytometry.

Materials:

-

Mammalian cell line of interest

-

NHEJ reporter plasmid (e.g., pEJ-GFP)

-

I-SceI expression plasmid

-

Transfection reagent

-

Flow cytometer

-

DNA-PK inhibitor (e.g., NU7441)

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection reagent.

-

Following transfection, treat the cells with varying concentrations of the DNA-PK inhibitor or a vehicle control.

-

Incubate the cells for a period sufficient for DSB induction, repair, and reporter protein expression (e.g., 48-72 hours).

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

A decrease in the percentage of GFP-positive cells in the inhibitor-treated samples compared to the control indicates inhibition of NHEJ.

Visualization of Signaling Pathways and Experimental Workflows

The Non-Homologous End Joining (NHEJ) Pathway

Caption: The core signaling cascade of the Non-Homologous End Joining (NHEJ) pathway.

Experimental Workflow for In Vitro NHEJ Assay

Caption: Workflow for assessing NHEJ activity using a cell-free in vitro assay.

Experimental Workflow for Cell-Based NHEJ Reporter Assay

Caption: Workflow for measuring NHEJ efficiency in living cells using a fluorescent reporter assay.

Conclusion

The inhibition of DNA-PK presents a promising strategy for enhancing the efficacy of cancer therapies that induce DNA double-strand breaks. As a central kinase in the non-homologous end joining pathway, DNA-PKcs is a critical node for therapeutic intervention. Inhibitors such as NU7441 have demonstrated potent and selective inhibition of DNA-PK, leading to the impairment of DSB repair and increased sensitivity of cancer cells to DNA damaging agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel DNA-PK inhibitors, with the ultimate goal of improving clinical outcomes for cancer patients.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]

- 3. DNA-PK: a dynamic enzyme in a versatile DSB repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DNA-PK Inhibition: The Case of AZD7648 and its Effect on DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy and chemotherapy. This technical guide provides an in-depth overview of a potent and selective DNA-PK inhibitor, AZD7648, as a case study to understand the effects of DNA-PK inhibition on DNA repair pathways. We will delve into its biochemical and cellular activities, present detailed experimental protocols for its characterization, and visualize the intricate signaling pathways it modulates.

Introduction to DNA-PK and the NHEJ Pathway

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more rapid but error-prone non-homologous end joining (NHEJ).[1] NHEJ is the predominant DSB repair pathway throughout the cell cycle, especially in the G0 and G1 phases.[2]

The NHEJ pathway is initiated by the Ku70/Ku80 heterodimer, which recognizes and binds to the broken DNA ends.[3] This is followed by the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a large serine/threonine kinase, to form the active DNA-PK holoenzyme.[4] The kinase activity of DNA-PKcs is essential for the subsequent steps of NHEJ, which involve the processing of DNA ends by nucleases like Artemis, followed by the ligation of the broken ends by the XRCC4-DNA Ligase IV complex.[2]

DNA-PK as a Therapeutic Target

Given its crucial role in DNA repair, inhibiting DNA-PK can potentiate the effects of therapies that induce DSBs, such as ionizing radiation and various chemotherapeutic agents.[5][6] By preventing the repair of these breaks, DNA-PK inhibitors can lead to the accumulation of lethal DNA damage specifically in cancer cells, which often have a higher reliance on specific DNA repair pathways due to other genetic defects. Several small molecule inhibitors of DNA-PK have been developed and are in various stages of preclinical and clinical evaluation.[7][8]

Quantitative Data for DNA-PK Inhibitor: AZD7648

AZD7648 is a potent and selective inhibitor of DNA-PK.[9] The following tables summarize its inhibitory activity against DNA-PK and its selectivity over other related kinases.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| AZD7648 | DNA-PK | 0.6 | Biochemical | [9] |

| Compound | Kinase | Selectivity (fold vs. DNA-PK) | Reference |

| AZD7648 | PI3Kα | >100 | [9] |

| AZD7648 | mTOR | >100 | [9] |

| AZD7648 | ATM | >100 | [9] |

| AZD7648 | ATR | >100 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DNA-PK inhibitors like AZD7648.

In Vitro DNA-PK Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of purified DNA-PK in a cell-free system.

Materials:

-

Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Test compound (e.g., AZD7648) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, DNA-PK enzyme, and the peptide substrate.

-

Add the test compound at various concentrations (or DMSO for the control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Western Blot for DNA-PK Autophosphorylation

This cellular assay assesses the inhibition of DNA-PK activity within cells by measuring its autophosphorylation at Ser2056.

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

DNA-damaging agent (e.g., ionizing radiation or etoposide)

-

Test compound (e.g., AZD7648)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with the test compound or DMSO for a specified time (e.g., 1 hour).

-

Induce DNA damage (e.g., expose to 10 Gy of ionizing radiation).

-

After a short incubation period (e.g., 1 hour), harvest the cells and prepare whole-cell lysates.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total DNA-PKcs for loading control.

Immunofluorescence for γH2AX Foci Formation

This assay visualizes the formation of γH2AX foci, a marker for DNA double-strand breaks, to assess the effect of DNA-PK inhibition on DNA repair.

Materials:

-

Cells grown on coverslips

-

DNA-damaging agent

-

Test compound (e.g., AZD7648)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Treat the cells with the test compound and/or the DNA-damaging agent.

-

At the desired time points, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate with the anti-γH2AX primary antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in the presence of the inhibitor indicates impaired DNA repair.[10]

Visualizing the Impact of DNA-PK Inhibition

The Non-Homologous End Joining (NHEJ) Pathway

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

Experimental Workflow for Characterizing a DNA-PK Inhibitor

Caption: A typical experimental workflow for the characterization of a DNA-PK inhibitor.

Conclusion

The inhibition of DNA-PK represents a promising strategy in cancer therapy. Potent and selective inhibitors, such as AZD7648, effectively block the NHEJ pathway, leading to the accumulation of DNA damage and sensitization of cancer cells to radiotherapy and chemotherapy. The experimental protocols and assays detailed in this guide provide a robust framework for the preclinical evaluation of novel DNA-PK inhibitors. Further research in this area holds the potential to translate the understanding of DNA repair mechanisms into improved clinical outcomes for cancer patients.

References

- 1. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]

- 2. DNA repair protein DNA-PK protects PC12 cells from oxidative stress-induced apoptosis involving AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

Investigating the Cellular Effects of DNA-PK-IN-12: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy. This guide provides a comprehensive overview of the cellular effects of DNA-PK-IN-12, a potent and selective DNA-PK inhibitor, also identified as compound 31t.[1]

Core Compound Data: this compound (compound 31t)

This compound is an orally active and highly potent inhibitor of DNA-PK.[1][2] The following tables summarize its key quantitative data, highlighting its efficacy and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| DNA-PK | 0.1 |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of this compound in Hct116 Cells

| Assay | IC₅₀ (µM) |

| Cell Growth Inhibition | 33.28 |

| Colony Formation Inhibition | 33.28 |

Table 3: Kinome Selectivity Profile of this compound

The comprehensive kinome-wide selectivity profiling of this compound (compound 31t) demonstrates its high selectivity for DNA-PK over other kinases. Detailed data can be found in the supplementary information of the primary research article.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its cellular effects by directly inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). This inhibition blocks the NHEJ pathway for DNA repair. When cancer cells are treated with DNA-damaging agents, such as doxorubicin or ionizing radiation, they sustain numerous DSBs. In the presence of this compound, these breaks cannot be efficiently repaired, leading to the accumulation of genomic damage and ultimately, cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular effects of this compound. These protocols are based on the procedures described in the primary research publication.[1]

DNA-PK Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the DNA-PK enzyme.

Procedure:

-

Prepare a reaction mixture containing DNA-PK enzyme, a specific peptide substrate, and ATP in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture to allow for the phosphorylation of the substrate.

-

Terminate the reaction and quantify the amount of phosphorylated substrate, typically using a luminescence-based assay or radioactive labeling.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Growth Inhibition Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Procedure:

-

Seed Hct116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Determine the IC₅₀ value by analyzing the dose-response curve.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.

Procedure:

-

Plate a low density of Hct116 cells in 6-well plates.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for a period that allows for the formation of visible colonies (typically 10-14 days), with periodic changes of the medium containing the inhibitor.

-

Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.

-

Count the number of colonies (typically defined as containing >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Determine the IC₅₀ for colony formation inhibition.

References

The Role of DNA-PK Inhibition in Radiosensitization of Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation in cancer cells. Inhibition of DNA-PK represents a promising strategy to enhance the efficacy of radiotherapy by preventing DNA repair, leading to the accumulation of lethal DNA damage and subsequent cell death. This technical guide provides an in-depth overview of the role of DNA-PK inhibitors as radiosensitizers, with a focus on the preclinical evidence supporting their development. Due to the limited publicly available data on the specific compound DNA-PK-IN-12, this document will utilize data from other well-characterized DNA-PK inhibitors such as AZD7648, peposertib (M3814), NU7026, NU7441, and KU-0060648 to illustrate the principles and methodologies.

Introduction: The Rationale for Targeting DNA-PK in Oncology

Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing cytotoxicity primarily through the formation of DNA double-strand breaks (DSBs). However, cancer cells can develop resistance to radiotherapy by upregulating DNA repair mechanisms. The NHEJ pathway, orchestrated by DNA-PK, is a rapid and efficient repair system that is active throughout the cell cycle.[1][2] DNA-PK is a complex composed of a catalytic subunit (DNA-PKcs) and a heterodimer of Ku70/80 proteins that binds to broken DNA ends.[1] By inhibiting the kinase activity of DNA-PKcs, small molecule inhibitors can effectively block the NHEJ pathway, leaving radiation-induced DSBs unrepaired and ultimately leading to mitotic catastrophe and apoptotic cell death.[3]

Quantitative Analysis of Radiosensitization by DNA-PK Inhibitors

The efficacy of a radiosensitizer is quantified by its ability to reduce cell survival in combination with radiation compared to radiation alone. Key parameters include the half-maximal inhibitory concentration (IC50) and the sensitizer enhancement ratio (SER) or dose enhancement factor (DEF). The following tables summarize representative quantitative data for several DNA-PK inhibitors in various cancer cell lines.

Table 1: IC50 Values of DNA-PK Inhibitors in Combination with Ionizing Radiation (IR)

| DNA-PK Inhibitor | Cancer Cell Line | Radiation Dose (Gy) | IC50 (µM) | Reference |

| AZD7648 | SCaBER (Bladder) | 0 | 10.57 | [4] |

| 2 | ~5 | [4] | ||

| 4 | ~2 | [4] | ||

| 6 | ~1 | [4] | ||

| 8 | ~0.5 | [4] | ||

| AZD7648 | VMCUB-1 (Bladder) | 0 | 6.77 | [4] |

| 8 | 1.02 | [5] | ||

| AZD6738 (ATR Inhibitor) & KU-0060648 (DNA-PK Inhibitor) | HN4 (HNSCC) | - | AZD6738: 1.5, KU-0060648: 0.8 | [6][7] |

| HN5 (HNSCC) | - | AZD6738: 1.5, KU-0060648: 0.5 | [6][7] | |

| HCT116 p53+/+ (Colon) | - | AZD6738: 3.0, KU-0060648: 1.5 | [6][7] | |

| HCT116 p53-/- (Colon) | - | AZD6738: 4.0, KU-0060648: 1.5 | [6][7] | |

| NU7026 | NGP (Neuroblastoma) | - | 0.23 | [8] |

| CC-115 (dual DNA-PK/mTOR) | HSC4 (HNSCC) | - | 4.8 | [9] |

| CAL33 (HNSCC) | - | 2.6 | [9] |

Table 2: Sensitizer Enhancement Ratios (SER) for DNA-PK Inhibitors

| DNA-PK Inhibitor | Cancer Cell Line | Endpoint | SER Value | Reference |

| Peposertib (M3814) | M12 (Melanoma) | 10% Survival (SER10) | 1.9 ± 0.1 | [10] |

| KU60648 | 143B (Osteosarcoma) | Not Specified | 1.5-fold | [11] |

| U2OS (Osteosarcoma) | Not Specified | 2.5-fold | [11] | |

| NU5455 | Various Human Cancer Cell Lines | 80% Inhibition (SER80) | 1.5 - 2.3-fold | [12] |

| Mouse Tumor and Normal Fibroblast Lines | 80% Inhibition (SER80) | 1.5 - 2.0-fold | [12] |

Key Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.

Protocol:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

-

Treatment: Allow cells to adhere for 18-24 hours. Treat the cells with the DNA-PK inhibitor at various concentrations for a specified time (e.g., 1-2 hours) prior to irradiation.

-

Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. A colony is typically defined as a cluster of at least 50 cells. Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the radiation dose on a semi-logarithmic scale to generate survival curves. The dose enhancement factor can be calculated from these curves.

Immunofluorescence for γH2AX Foci

γH2AX (phosphorylated histone H2AX) is a sensitive marker for DNA double-strand breaks.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment and Irradiation: Treat cells with the DNA-PK inhibitor and irradiate as described for the clonogenic assay.

-

Fixation and Permeabilization: At various time points post-irradiation (e.g., 30 min, 2, 8, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a solution of 5% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of γH2AX foci in inhibitor-treated cells indicates impaired DNA repair.[2][13][14]

Western Blotting for DNA-PKcs Phosphorylation

This technique is used to assess the inhibition of DNA-PKcs autophosphorylation, a marker of its activation.

Protocol:

-

Cell Lysis: Treat and irradiate cells as previously described. At a specified time point post-irradiation (e.g., 30 minutes), lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (e.g., at Ser2056) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or vinculin). A decrease in the phospho-DNA-PKcs signal in the presence of the inhibitor confirms target engagement.

Visualizing the Mechanism and Workflow

Signaling Pathway

Caption: DNA-PK signaling in NHEJ and its inhibition.

Experimental Workflow

Caption: Workflow for evaluating a DNA-PK inhibitor as a radiosensitizer.

Logical Framework

Caption: Logical flow from DNA-PK inhibition to radiosensitization.

Conclusion and Future Directions

References

- 1. DNA-PKcs subunits in radiosensitization by hyperthermia on hepatocellular carcinoma hepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. DNA-Dependent Protein Kinase As Molecular Target for Radiosensitization of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting DNA-PKCS Radiosensitizes Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

Preclinical Studies of DNA-PK Inhibitors in Oncology: A Technical Overview

Disclaimer: Initial searches for a specific compound designated "DNA-PK-IN-12" did not yield any public-domain preclinical data. Therefore, this guide focuses on two well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors, NU7441 and CC-115 , to provide a comprehensive overview of the preclinical evaluation of this class of therapeutic agents in oncology.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical data, experimental methodologies, and underlying signaling pathways associated with DNA-PK inhibition in cancer.

Introduction to DNA-PK and its Role in Oncology

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage.[1][2] It is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] In many cancers, DNA-PK is overexpressed, which can lead to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[4] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of these treatments.[3][5]

Featured DNA-PK Inhibitors

NU7441

NU7441 is a potent and highly selective inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[2][6] It has been extensively studied in preclinical models and has demonstrated significant potential in sensitizing cancer cells to radiotherapy and chemotherapy.[3][5][7]

CC-115

CC-115 is a dual inhibitor that targets both mTOR kinase and DNA-PK.[8][9] This dual-action mechanism allows it to not only interfere with DNA repair but also to impact cell growth, proliferation, and survival pathways regulated by mTOR.[9]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of NU7441 and CC-115.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Cell-Free/Cellular | Reference |

| NU7441 | DNA-PK | 14 | Cell-free | [2] |

| NU7441 | mTOR | 1700 | Cell-free | [2] |

| NU7441 | PI3K | 5000 | Cell-free | [2] |

| CC-115 | DNA-PK | 13 | Cellular | [9] |

| CC-115 | mTOR | 21 | Cellular | [9] |

Table 2: Cellular Effects of NU7441 in Combination with DNA Damaging Agents

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| SW620 (colon cancer) | Etoposide + 1 µM NU7441 | Increased Cytotoxicity | 2-fold tumor growth delay in xenografts | [3] |

| LoVo (colon cancer) | Ionizing Radiation + 1 µM NU7441 | Radiosensitization | 3- to 4-fold reduction in IR dose for 90% cell kill | [7] |

| SW620 | Ionizing Radiation + 1 µM NU7441 | G2-M Cell Cycle Arrest | Appreciable increase in G2-M accumulation | [3] |

| LoVo | Doxorubicin + 1 µM NU7441 | Chemosensitization | Significant enhancement of cytotoxicity | [5] |

| V3-YAC (DNA-PKcs proficient) | Etoposide + NU7441 | Increased Cytotoxicity | Potentiation of etoposide effect | [3] |

| V3 (DNA-PKcs deficient) | Etoposide + NU7441 | No Potentiation | No significant increase in cytotoxicity | [3] |

Table 3: In Vivo Antitumor Activity of CC-115

| Tumor Model | Treatment | Response | Reference |

| Glioblastoma Multiforme (GBM) | CC-115 (10 mg BID) | Stable Disease (21%) | [10] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | CC-115 (10 mg BID) | Stable Disease (53%) | [10] |

| Castration-Resistant Prostate Cancer (CRPC) | CC-115 (10 mg BID) | Stable Disease (64%) | [10] |

| Chronic Lymphocytic Leukemia (CLL) | CC-115 (10 mg BID) | 1 Partial Response, 3 Partial Responses with lymphocytosis | [10] |

| Endometrial Cancer | CC-115 | 1 Complete Response (>3 years) | [10] |

Experimental Protocols

In Vitro Kinase Assay (for IC50 determination of NU7441)

-

Objective: To determine the 50% inhibitory concentration (IC50) of NU7441 against DNA-PK, mTOR, and PI3K.

-

Methodology:

-

Kinase reactions are performed in a buffer containing ATP and a specific substrate for each kinase.

-

A fixed concentration of the kinase is incubated with varying concentrations of NU7441.

-

The reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP).

-

After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Clonogenic Survival Assay (for Radiosensitization/Chemosensitization)

-

Objective: To assess the ability of a DNA-PK inhibitor to enhance the cell-killing effects of ionizing radiation or chemotherapeutic agents.[2]

-

Methodology:

-

Cancer cells are seeded in 6-well plates at a density that allows for colony formation.

-

For chemosensitization, cells are exposed to a cytotoxic agent (e.g., doxorubicin) with or without the DNA-PK inhibitor (e.g., 1 µM NU7441) for a defined period (e.g., 16 hours).[2]

-

For radiosensitization, the inhibitor is added to the cells 1 hour before irradiation.[2]

-

Following treatment, the cells are washed and incubated in drug-free medium for 10-14 days to allow for colony formation.

-

Colonies are then fixed, stained with crystal violet, and counted.

-

The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group.

-

γH2AX Foci Formation Assay (for DNA Damage and Repair)

-

Objective: To visualize and quantify DNA double-strand breaks and assess the effect of DNA-PK inhibition on their repair.

-

Methodology:

-

Cells are grown on coverslips and treated with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of a DNA-PK inhibitor.

-

At various time points post-treatment, the cells are fixed and permeabilized.

-

The cells are then incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX), a marker for DSBs.

-

A fluorescently labeled secondary antibody is used for detection.

-

The coverslips are mounted on slides, and the γH2AX foci are visualized and counted using a fluorescence microscope. An increase in the persistence of foci indicates inhibition of DNA repair.[7]

-

In Vivo Xenograft Tumor Growth Delay Study

-

Objective: To evaluate the in vivo efficacy of a DNA-PK inhibitor in combination with a chemotherapeutic agent.

-

Methodology:

-

Human cancer cells (e.g., SW620) are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, etoposide alone, NU7441 alone, etoposide + NU7441).

-

NU7441 is administered, for example, via intraperitoneal injection at a specified dose (e.g., 10 mg/kg).[2]

-

Etoposide is administered according to its established dosing schedule.

-

Tumor volume is measured regularly using calipers.

-

The time for the tumors to reach a predetermined endpoint volume is recorded, and the tumor growth delay is calculated.

-

Signaling Pathways and Experimental Workflows

DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.

Caption: Role of DNA-PK in the Non-Homologous End Joining Pathway.

Experimental Workflow for In Vivo Xenograft Study

The diagram below outlines a typical workflow for an in vivo study evaluating a DNA-PK inhibitor.

Caption: Workflow for a preclinical in vivo xenograft study.

Conclusion

The preclinical data for DNA-PK inhibitors like NU7441 and CC-115 provide a strong rationale for their clinical development in oncology. By inhibiting a key DNA repair pathway, these agents have demonstrated the ability to sensitize cancer cells to standard-of-care therapies. The experimental protocols and workflows outlined in this guide serve as a foundation for the continued investigation and development of this promising class of anticancer drugs. Future research will likely focus on identifying predictive biomarkers for patient selection and exploring novel combination strategies to maximize the therapeutic potential of DNA-PK inhibition.

References

- 1. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]

- 5. jpp.krakow.pl [jpp.krakow.pl]

- 6. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

DNA-PK-IN-12: A Technical Guide to a Novel Inhibitor of Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DNA-PK-IN-12, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), for the inhibition of tumor growth. DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Its inhibition represents a promising strategy to enhance the efficacy of DNA-damaging cancer therapies.

Core Concepts and Mechanism of Action

This compound, also identified as compound 31t, is an orally active small molecule that demonstrates high potency and selectivity for DNA-PK.[1] The primary mechanism of action of this compound involves the competitive inhibition of the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of its downstream targets. This disruption of the NHEJ pathway leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Notes |

| DNA-PK IC50 | 0.1 nM | - | Biochemical assay measuring the concentration of this compound required to inhibit 50% of DNA-PK activity.[1] |

| Cell Growth IC50 | 33.28 µM | HCT116 | Cell viability assay determining the concentration of this compound required to inhibit 50% of cell growth in human colon cancer cells.[1] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Notes |

| H460 Xenograft | This compound | Significant | Pharmacodynamic assessments confirmed in vivo activity.[1] |

| BT474 Xenograft | This compound | Significant | Pharmacodynamic assessments confirmed in vivo activity.[1] |

| A549 Xenograft | This compound | Significant | Pharmacodynamic assessments confirmed in vivo activity.[1] |

Signaling Pathways and Experimental Workflows